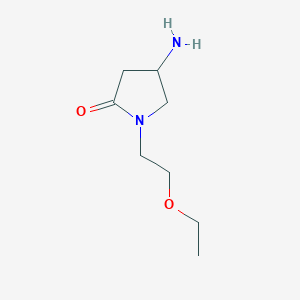![molecular formula C16H9ClN2S2 B1518300 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine CAS No. 1156376-84-9](/img/structure/B1518300.png)
4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines This compound features a thiophene ring fused to a pyrimidine ring, with a phenyl group and a chlorine atom as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine precursor. This reaction requires a palladium catalyst and a base, often conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it suitable for use in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biology and Medicine: 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives have been investigated for their potential antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and pharmaceutical intermediates. Its ability to form stable complexes with metals also makes it valuable in catalysis and other industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with key biological molecules such as proteins, nucleic acids, or receptors.
Comparison with Similar Compounds
4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine: Similar structure but with a different position of the thiophene group.
5-Phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Missing the thiophen-3-yl group at the 2-position.
Uniqueness: 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine stands out due to its specific arrangement of substituents, which can influence its reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-chloro-5-phenyl-2-thiophen-3-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-14-13-12(10-4-2-1-3-5-10)9-21-16(13)19-15(18-14)11-6-7-20-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYURGFWHHRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CSC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
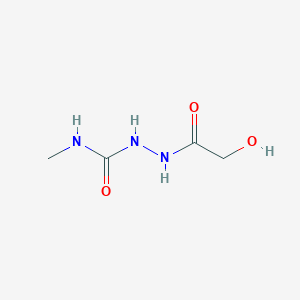
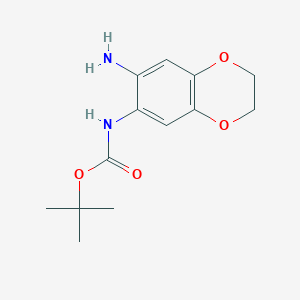
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

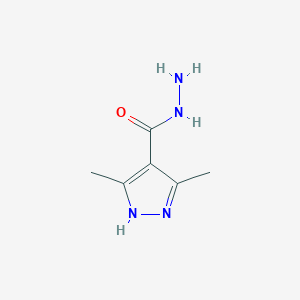
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
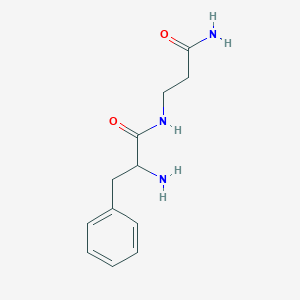
![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)
![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)
